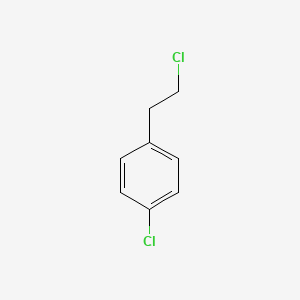
2-(4-Chlorophenyl)ethyl chloride
Número de catálogo B1587315
Peso molecular: 175.05 g/mol
Clave InChI: KMXUKZCMNKLUTF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US08952197B2
Procedure details


To a 4-L, jacketed glass reactor containing a solution of 2-(4-chlorophenyl)ethanol (Compound II) (591 g, 3774 mmol) dissolved in toluene (1250 mL) and N,N-dimethylformamide (41.4 g, 566 mmol) at 60° C. was charged thionyl chloride (302 mL, 4151 mmol) over 30 min. The addition was exothermic with significant gas evolution. The reaction mixture was stirred for 1.5 h at 60 to 65° C. Reaction conversion was monitored by HPLC and 1H NMR. When the amount of 2-(4-chlorophenyl)ethanol remaining was <1 area % by HPLC, the reaction mixture was cooled to 20 to 25° C. Water (1000 mL) was charged to the reactor and the mixture was stirred for 15 min. The aqueous layer was removed and the organic phase was washed twice with saturated sodium bicarbonate solution (1000 mL). Evaporation of the organic phase afforded the title compound as a colorless to yellow oil (641 g, 97% yield, 100 area % by HPLC). 1H NMR (400 Hz, CDCl3) δ 3.06 (t, J=7.2 Hz, 2H), 3.72 (t, J=7.2 Hz, 2H), 7.19 (d, J=10 Hz, 2H), 7.32 (d, J=10 Hz, 2H).
[Compound]
Name
4-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One








Name
Yield
97%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9]O)=[CH:4][CH:3]=1.CN(C)C=O.S(Cl)([Cl:18])=O.O>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][Cl:18])=[CH:4][CH:3]=1
|
Inputs


Step One
[Compound]
|
Name
|
4-L
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
591 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)CCO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)CCO
|
Step Two
|
Name
|
|
|
Quantity
|
41.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
302 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)CCO
|
Step Four
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
1250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
62.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 1.5 h at 60 to 65° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction conversion
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled to 20 to 25° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 15 min
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was removed
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase was washed twice with saturated sodium bicarbonate solution (1000 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the organic phase
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)CCCl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 97% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
